molecular formula C8H8O2 B092438 Phenylacetic-2,2-d2 acid CAS No. 1076-07-9

Phenylacetic-2,2-d2 acid

Cat. No. B092438
CAS RN: 1076-07-9
M. Wt: 138.16 g/mol
InChI Key: WLJVXDMOQOGPHL-NCYHJHSESA-N
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Description

Phenylacetic-2,2-d2 acid is an organic compound containing a phenyl functional group and a carboxylic acid functional group . It is a white solid with a disagreeable odor .


Synthesis Analysis

Phenylacetic-2,2-d2 acid can be synthesized from Phenylacetic acid-a,a-d2 D 98atom 1076-07-9 . The synthesis involves the use of sulfuric acid as a catalyst, usually at a concentration of 70%, but concentrated hydrochloric acid can also be used . It can also be obtained by oxidation of phenylacetaldehyde with copper (II) hydroxide .


Molecular Structure Analysis

The molecular formula of Phenylacetic-2,2-d2 acid is C6H5CD2CO2H . Its molecular weight is 138.16 . The chemical structure consists of a benzene ring attached to a carboxylic acid group (-COOH) .


Chemical Reactions Analysis

Phenylacetic acid undergoes ketonic decarboxylation to form ketones . It can be condensed with itself to form dibenzyl ketone, or with a large excess of another carboxylic acid (in the form of an acid anhydride), such as with acetic anhydride to form phenylacetone .


Physical And Chemical Properties Analysis

Phenylacetic acid is a weak carboxylic acid with a molecular weight of 136.15 g/mol and a density of 1.08 g/cm³ . In pure form, it is colorless crystals or white powder with a characteristic odor . The melting point of phenylacetic acid is about 77°C and the boiling point is about 265°C . It is slightly soluble in water and soluble in various organic solvents such as ethanol, diethyl ether, and acetone .

Scientific Research Applications

  • Plant Growth and Regeneration : Phenylacetic acid has been used to investigate its effects on plant growth and regeneration. Bregitzer, Campbell, and Wu (1995) found that while higher concentrations of phenylacetic acid were associated with more green plantlets in barley, it supported very poor callus growth overall (Bregitzer, Campbell, & Wu, 1995).

  • Pharmaceutical and Biotechnological Applications : Madan and Wasewar (2017) highlighted phenylacetic acid's extensive use in biotechnology and the pharmaceutical industry, particularly in the production of β-lactam antibiotics and penicillin G, due to its biological and medicinal properties (Madan & Wasewar, 2017).

  • Metal Extraction : Adam, Přibil, and Vselý (1972) discovered that phenylacetic acid is effective in extracting large quantities of certain ions, such as iron, cobalt, and copper, from aqueous solutions, using a chloroform solution of the reagent (Adam, Přibil, & Vselý, 1972).

  • Chemical Synthesis and Drug Development : Phenylacetic acid has been used in the synthesis of various compounds, including pharmaceuticals. Zhang et al. (2010) utilized phenylacetic acid in the carbonylation of benzyl chloride to produce phenylacetic acid itself as a part of a catalytic process (Zhang et al., 2010). Additionally, Mei, Wang, and Yu (2010) demonstrated its use in the Pd(II)-catalyzed ortho-C-H iodination reactions for drug functionalization (Mei, Wang, & Yu, 2010).

  • Environmental and Waste Management : The recovery of phenylacetic acid from aqueous waste streams, particularly in the pharmaceutical industry, is crucial due to its properties. Wasewar et al. (2015) studied the reactive extraction of phenylacetic acid and its recovery, emphasizing the economic and environmental importance of these processes (Wasewar et al., 2015).

Safety And Hazards

Phenylacetic-2,2-d2 acid can cause serious eye irritation . It may cause respiratory irritation and is suspected of damaging fertility or the unborn child . It is advised to avoid breathing mist, gas, or vapors and avoid contact with skin and eyes .

properties

IUPAC Name

2,2-dideuterio-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2/c9-8(10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,9,10)/i6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLJVXDMOQOGPHL-NCYHJHSESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10480051
Record name Phenylacetic-2,2-d2 acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10480051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenylacetic-2,2-d2 acid

CAS RN

1076-07-9
Record name Phenylacetic-2,2-d2 acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10480051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1076-07-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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